2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
This compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a partially saturated bicyclic core fused with a thiophene ring. Key structural features include:
- Substituents:
- A prop-2-en-1-yl (allyl) group at position 3 of the pyrimidine ring, which may enhance reactivity or conformational flexibility.
- A sulfanylacetamide side chain at position 2, linked to a 4-sulfamoylphenyl group. The sulfamoyl moiety (-SO₂NH₂) is a strong electron-withdrawing group, likely influencing solubility and target binding .
Properties
Molecular Formula |
C21H22N4O4S3 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C21H22N4O4S3/c1-2-11-25-20(27)18-15-5-3-4-6-16(15)31-19(18)24-21(25)30-12-17(26)23-13-7-9-14(10-8-13)32(22,28)29/h2,7-10H,1,3-6,11-12H2,(H,23,26)(H2,22,28,29) |
InChI Key |
VFGXLFIRGCNKSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC4=C2CCCC4 |
Origin of Product |
United States |
Biological Activity
The compound 2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a heterocyclic organic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C21H22N4O4S3
- Molecular Weight : 490.6 g/mol
- IUPAC Name : 2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- Purity : Typically around 95% .
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising avenues:
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this one. The benzothieno-pyrimidine system is noted for its ability to inhibit tumor growth through various mechanisms:
-
Mechanism of Action :
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Case Studies :
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent:
-
Activity Spectrum :
- Effective against a range of Gram-positive and Gram-negative bacteria.
- Moderate antifungal activity observed in preliminary tests.
- Case Studies :
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
-
Enzyme Inhibition :
- The compound may inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and cell cycle progression.
- Cytokine Modulation :
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 468.6 g/mol. The structure features a complex arrangement that includes a benzothieno-pyrimidine core and a sulfamoylphenyl acetamide moiety.
Anticancer Activity
One of the most significant applications of this compound is its anticancer activity . Research has demonstrated that derivatives of benzothieno-pyrimidine compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the compound can enhance its binding affinity to specific targets within cancer cells, leading to increased cytotoxicity .
Antimicrobial Properties
In addition to its anticancer properties, compounds similar to 2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide have also been evaluated for antimicrobial activity . Preliminary results indicate effectiveness against a range of bacterial strains and fungi .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties , potentially useful in treating neurodegenerative diseases such as Parkinson’s disease. Studies are ongoing to investigate its mechanism of action and efficacy in preclinical models .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of synthesized derivatives based on the core structure of this compound. The study involved testing various analogs against colorectal cancer cell lines (HCT-116). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting greater potency .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this class of compounds. The study tested several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that some compounds had comparable or superior activity compared to traditional antibiotics .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related analogs (Table 1), with differences in substituents and core modifications affecting physicochemical and biological properties:
Table 1: Structural Comparison of Selected Analogous Compounds
Key Differences and Implications:
This may influence binding to flexible enzyme pockets.
Substituent Effects: Prop-2-en-1-yl vs. Sulfamoylphenyl vs. Methyl/Methoxyphenyl: The -SO₂NH₂ group in the target enhances water solubility and hydrogen-bonding capacity relative to methyl () or methoxy () groups, which are electron-donating and increase lipophilicity.
Biological Activity: Quinazolinone derivatives (e.g., ) demonstrate antimicrobial activity, likely due to their planar aromatic cores interacting with bacterial enzymes. The target’s benzothieno-pyrimidine core may target similar pathways but with altered selectivity due to its unique electronic profile .
Synthetic Routes :
- The sulfanylacetamide side chain in the target compound is synthesized via nucleophilic substitution, analogous to methods for triazolo-pyrimidines (). However, introducing the allyl group may require controlled reaction conditions to avoid polymerization .
Research Findings:
- Solubility : The sulfamoyl group in the target compound is associated with higher aqueous solubility compared to analogs with methyl or ethoxy groups (e.g., vs. ).
- Thermal Stability : Melting points for related compounds range from 175–178°C (), suggesting moderate crystallinity, though the target’s allyl group may reduce symmetry and lower melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
